molecular formula C18H21NO2 B13420422 (2R,5R)-Benzyl 2-(But-3-en-1-yl)-5-ethynylpyrrolidine-1-carboxylate

(2R,5R)-Benzyl 2-(But-3-en-1-yl)-5-ethynylpyrrolidine-1-carboxylate

Cat. No.: B13420422
M. Wt: 283.4 g/mol
InChI Key: OKBSZLUIHHLKOF-DLBZAZTESA-N
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Description

(2R,5R)-Benzyl 2-(But-3-en-1-yl)-5-ethynylpyrrolidine-1-carboxylate is a complex organic compound with a unique structure that includes a pyrrolidine ring substituted with benzyl, but-3-en-1-yl, and ethynyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,5R)-Benzyl 2-(But-3-en-1-yl)-5-ethynylpyrrolidine-1-carboxylate typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the pyrrolidine ring, followed by the introduction of the benzyl, but-3-en-1-yl, and ethynyl groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

(2R,5R)-Benzyl 2-(But-3-en-1-yl)-5-ethynylpyrrolidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The benzyl, but-3-en-1-yl, and ethynyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are tailored to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce saturated analogs.

Scientific Research Applications

(2R,5R)-Benzyl 2-(But-3-en-1-yl)-5-ethynylpyrrolidine-1-carboxylate has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.

    Biology: The compound can be used in studies of enzyme interactions and as a probe for investigating biological pathways.

    Industry: It may be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which (2R,5R)-Benzyl 2-(But-3-en-1-yl)-5-ethynylpyrrolidine-1-carboxylate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological processes. The compound’s unique structure allows it to modulate these targets, leading to specific biological outcomes.

Comparison with Similar Compounds

Similar Compounds

  • (2R,5R)-Benzyl 2-(But-3-en-1-yl)-5-ethoxycarbonylpyrrolidine-1-carboxylate
  • (2R,5R)-Benzyl 2-(But-3-en-1-yl)-5-(dimethanesulfinyl)oxy-pyrrolidine-1-carboxylate

Uniqueness

Compared to similar compounds, (2R,5R)-Benzyl 2-(But-3-en-1-yl)-5-ethynylpyrrolidine-1-carboxylate stands out due to the presence of the ethynyl group, which imparts unique reactivity and potential for further functionalization. This makes it a valuable compound for developing new chemical entities with diverse applications.

Properties

Molecular Formula

C18H21NO2

Molecular Weight

283.4 g/mol

IUPAC Name

benzyl (2R,5R)-2-but-3-enyl-5-ethynylpyrrolidine-1-carboxylate

InChI

InChI=1S/C18H21NO2/c1-3-5-11-17-13-12-16(4-2)19(17)18(20)21-14-15-9-7-6-8-10-15/h2-3,6-10,16-17H,1,5,11-14H2/t16-,17+/m0/s1

InChI Key

OKBSZLUIHHLKOF-DLBZAZTESA-N

Isomeric SMILES

C=CCC[C@@H]1CC[C@@H](N1C(=O)OCC2=CC=CC=C2)C#C

Canonical SMILES

C=CCCC1CCC(N1C(=O)OCC2=CC=CC=C2)C#C

Origin of Product

United States

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